molecular formula C15H17NO3S2 B2839979 N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide CAS No. 2034400-19-4

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide

Cat. No.: B2839979
CAS No.: 2034400-19-4
M. Wt: 323.43
InChI Key: BEXNIKHFFJTACK-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide is a complex organic compound that features a tetrahydrofuran ring, a carboxamide group, and a hydroxyethyl group substituted with two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide typically involves multi-step organic reactions

    Preparation of Tetrahydrofuran-3-carboxamide: This can be achieved through the cyclization of a suitable precursor, such as 4-hydroxybutanoic acid, under acidic conditions to form tetrahydrofuran, followed by amide formation using an appropriate amine and coupling reagents.

    Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.

    Thiophene Substitution: The final step involves the substitution of the hydroxyethyl group with thiophene rings, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of brominated or nitrated thiophene derivatives.

Scientific Research Applications

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of organic semiconductors, sensors, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler analog with a single thiophene ring.

    Tetrahydrofuran-3-carboxamide: Lacks the hydroxyethyl and thiophene substituents.

    N-(2-hydroxyethyl)tetrahydrofuran-3-carboxamide: Contains a hydroxyethyl group but no thiophene rings.

Uniqueness

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide is unique due to the combination of its tetrahydrofuran core, hydroxyethyl group, and dual thiophene rings. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c17-14(11-5-6-19-9-11)16-10-15(18,12-3-1-7-20-12)13-4-2-8-21-13/h1-4,7-8,11,18H,5-6,9-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXNIKHFFJTACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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